

The Molecular Target of JNJ-42165279: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	JNJ-40255293	
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Abstract

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme of significant interest in drug development for its role in modulating the endocannabinoid system. This technical guide provides a comprehensive overview of the molecular target of JNJ-42165279, its mechanism of action, and the downstream signaling consequences of its inhibitory activity. The document includes a compilation of key quantitative data, detailed experimental methodologies for the characterization of this inhibitor, and visual representations of relevant biological pathways and experimental workflows.

Introduction to JNJ-42165279 and its Molecular Target

JNJ-42165279 is an investigational drug developed by Janssen Pharmaceutica that acts as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a serine hydrolase responsible for the degradation of a class of endogenous bioactive lipids called fatty acid amides (FAAs).[2][3] The primary substrate of FAAH is anandamide (Narachidonoylethanolamine or AEA), a well-characterized endocannabinoid that plays a crucial role in neurotransmission and neuromodulation.[2][3] Other important FAAs degraded by FAAH include oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[2][3]



By inhibiting FAAH, JNJ-42165279 prevents the breakdown of these endogenous signaling lipids, leading to their increased concentrations in both the central nervous system and peripheral tissues.[3] This elevation of anandamide and other FAAs enhances their signaling through their respective receptors, most notably the cannabinoid receptor type 1 (CB1), which is densely expressed in the brain.[2] This mechanism of action has positioned JNJ-42165279 as a potential therapeutic agent for anxiety disorders and major depressive disorder.[1]

Mechanism of Action

JNJ-42165279 is described as a covalently binding but slowly reversible inhibitor of FAAH.[1][4] It acts by covalently inactivating the catalytic serine residue within the active site of the FAAH enzyme.[4] This inactivation is not permanent, as the enzyme can slowly regenerate its activity. [4] This mode of inhibition leads to a sustained elevation of FAAH substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of JNJ-42165279 with its molecular target and its effects on endogenous substrate levels.

Table 1: In Vitro Inhibitory Potency of JNJ-42165279 against FAAH

Enzyme Source	IC50 (nM)	Reference
Recombinant Human FAAH	70	[1][3][5]
Recombinant Rat FAAH	313	[3][5]

Table 2: Pharmacodynamic Effects of JNJ-42165279 in Humans



Analyte	Matrix	Fold Increase (vs. Placebo)	Dose	Reference
Anandamide (AEA)	Plasma	~10-fold	10 mg	[6]
Oleoylethanolami de (OEA)	Plasma	~4-5 fold	10 mg	[6]
Palmitoylethanol amide (PEA)	Plasma	~4-5 fold	10 mg	[6]
Anandamide (AEA)	Cerebrospinal Fluid (CSF)	~40-70 fold	10-75 mg	[6]
Oleoylethanolami de (OEA)	Cerebrospinal Fluid (CSF)	~6-7 fold	10-75 mg	[6]

Table 3: Pharmacokinetic Parameters of JNJ-42165279 in Rats (20 mg/kg, oral)

Parameter	Plasma	Brain	Reference
Cmax (µM)	4.2	6.3	[2]
Tmax (hours)	1	1	[2]
Concentration at 8 hours (nM)	~130	~167	[2]

Experimental Protocols Fluorometric FAAH Inhibition Assay

This protocol is a representative method for determining the in vitro potency of JNJ-42165279 against FAAH.

Materials:

· Recombinant human or rat FAAH



- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
- FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide AAMCA)
- JNJ-42165279 (dissolved in DMSO)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of JNJ-42165279 in DMSO. Further dilute in FAAH assay buffer to the final desired concentrations.
- In a 96-well microplate, add the diluted JNJ-42165279 or vehicle (DMSO in assay buffer) to the appropriate wells.
- Add the FAAH enzyme solution to each well and incubate for a pre-determined time (e.g., 60 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
- Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.
- Calculate the rate of reaction for each concentration of JNJ-42165279.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Selectivity Profiling

A representative protocol to assess the selectivity of JNJ-42165279.

Procedure:

 JNJ-42165279 is tested at a high concentration (e.g., 10 μM) against a panel of various targets, including other enzymes, receptors, transporters, and ion channels.[2]



- The percent inhibition or binding for each off-target is determined using specific functional or binding assays relevant to each target.
- A compound is considered selective if it does not produce significant inhibition (typically >50%) of any of the off-targets at the tested concentration.[2]

Quantification of Endocannabinoids and JNJ-42165279 in Biological Matrices by LC-MS/MS

A generalized workflow for the analysis of JNJ-42165279 and endocannabinoids in plasma or cerebrospinal fluid.

Procedure:

- Sample Preparation:
 - Thaw frozen plasma or CSF samples on ice.
 - o Add an internal standard (e.g., deuterated analogs of the analytes) to each sample.
 - Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or acetone).
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Collect the supernatant.
 - The supernatant may be further purified and concentrated using solid-phase extraction (SPE).
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).



- Separate the analytes using a suitable C18 column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).
- Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.
- Data Analysis:
 - Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve prepared in the same biological matrix.

Visualizations Signaling Pathway of FAAH Inhibition

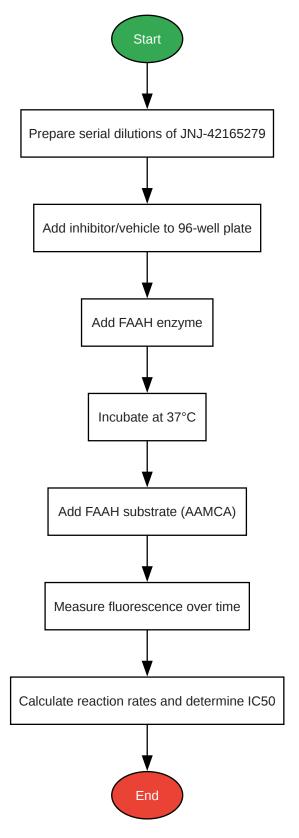


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Caption: Signaling pathway illustrating the inhibition of FAAH by JNJ-42165279.



Experimental Workflow for In Vitro FAAH Inhibition Assay

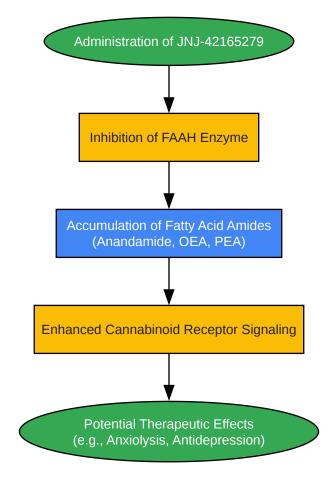




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Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.

Logical Relationship of FAAH Inhibition and Pharmacodynamic Effects



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Caption: Logical flow from JNJ-42165279 administration to potential therapeutic effects.

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References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. einsteinmed.edu [einsteinmed.edu]
- 6. Item Ultra Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Measurement of Anandamide in Human Plasma - University of Leicester - Figshare [figshare.le.ac.uk]
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